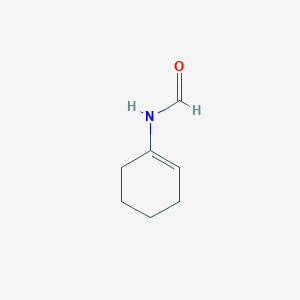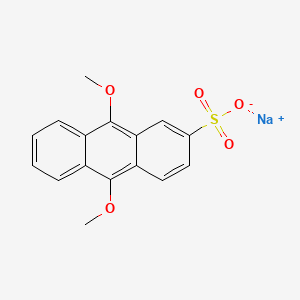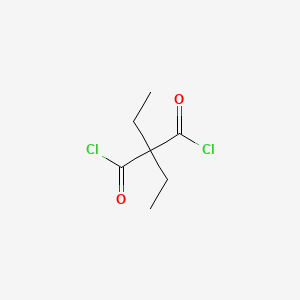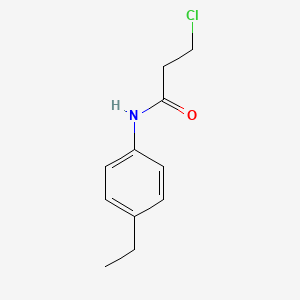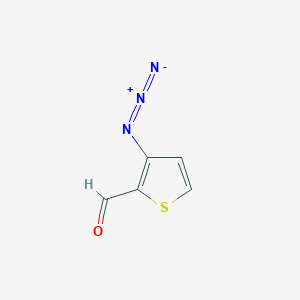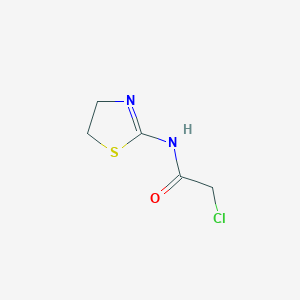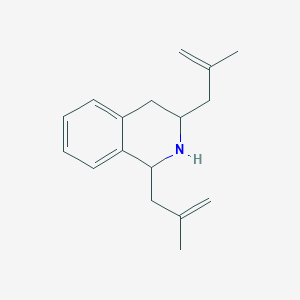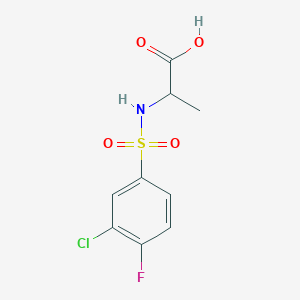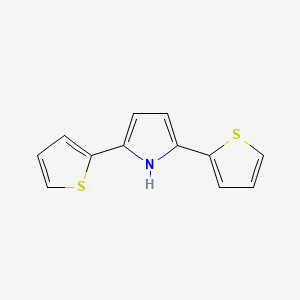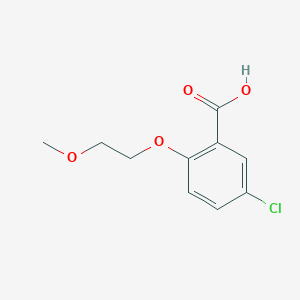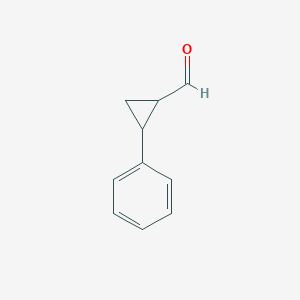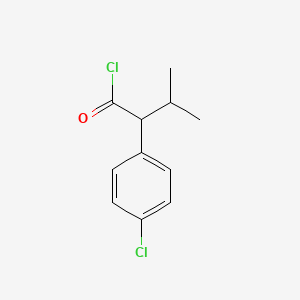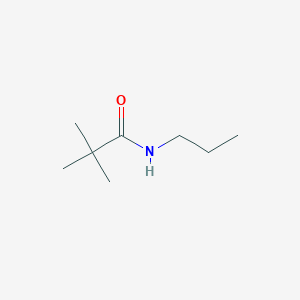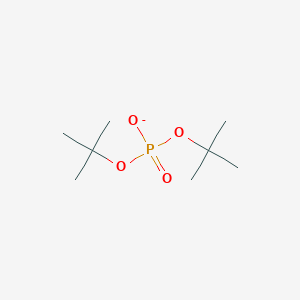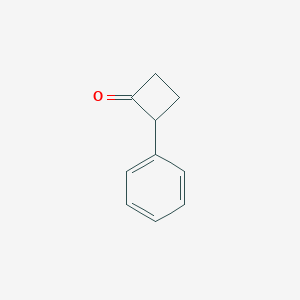
2-苯基环丁酮
描述
2-Phenylcyclobutanone is a chemical compound with the molecular formula C10H10O and a molecular weight of 146.19 . It is a powder in its physical form .
Molecular Structure Analysis
The InChI code for 2-Phenylcyclobutanone is 1S/C10H10O/c11-10-7-6-9(10)8-4-2-1-3-5-8/h1-5,9H,6-7H2 . This code provides a standard way to encode the molecule’s structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
2-Phenylcyclobutanone is a powder with a melting point of 27-28 degrees Celsius . It is stored at a temperature of 4 degrees Celsius .科学研究应用
1. Baeyer–Villiger Oxidation of Cyclobutanones
- Summary of Application: This process involves the oxidation of cyclobutanones to produce γ-butyrolactone compounds. It’s an environmentally friendly method that uses thioureas as catalysts and H2O2 as the oxidant .
- Methods of Application: The reaction can be performed at room temperature using thioureas as catalysts and H2O2 as the oxidant in toluene .
- Results or Outcomes: The desired γ-butyrolactone compounds are obtained in high yields .
2. Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones
- Summary of Application: This research focuses on the enantiocontrolled synthesis and functionalization of cyclobutane derivatives, including 2-Phenylcyclobutanone .
- Methods of Application: Various methods such as [2+2] cycloadditions, cyclopropanol-, cyclopropylphenylthio- and selenium-carbinols ring expansions, or ring enlargement of oxaspiropentanes are used .
- Results or Outcomes: These methods have been successfully used for the synthesis and functionalization of cyclobutane and cyclobutanone derivatives .
3. Asymmetric Baeyer–Villiger Oxidation of 2-Arylcyclobutanones
- Summary of Application: This research involves the asymmetric Baeyer–Villiger oxidation of 2-arylcyclobutanones, including 2-Phenylcyclobutanone, catalyzed by a Cu(II)/SPDO complex .
- Methods of Application: The reaction is performed using a Cu(II)/SPDO complex as a catalyst. The transformation features a wide substrate scope .
- Results or Outcomes: The reaction produces normal lactones in excellent enantioselectivities (up to 96% ee) and regioselectivities (up to >20/1), along with unreacted ketones in excellent enantioselectivities (up to 99% ee) .
4. Total Synthesis of Eupomatilones
- Summary of Application: The asymmetric Baeyer–Villiger oxidation of 2-arylcyclobutanones, including 2-Phenylcyclobutanone, has been used for the total synthesis of natural eupomatilones 5 and 6 .
- Methods of Application: The synthesis is achieved in nine steps from commercially available 3-methylcyclobutan-1-one .
- Results or Outcomes: The total syntheses of natural eupomatilones 5 and 6 are successfully achieved .
5. Asymmetric Baeyer–Villiger Oxidation of 2-Arylcyclobutanones
- Summary of Application: This research involves the asymmetric Baeyer–Villiger oxidation of 2-arylcyclobutanones, including 2-Phenylcyclobutanone, catalyzed by a Cu(II)/SPDO complex .
- Methods of Application: The reaction is performed using a Cu(II)/SPDO complex as a catalyst. The transformation features a wide substrate scope .
- Results or Outcomes: The reaction produces normal lactones in excellent enantioselectivities (up to 96% ee) and regioselectivities (up to >20/1), along with unreacted ketones in excellent enantioselectivities (up to 99% ee) .
6. Total Synthesis of Cyclobutane-Containing Natural Products
- Summary of Application: The research focuses on the total synthesis of cyclobutane-containing natural products .
- Methods of Application: The synthesis involves the transannular crossed [2 + 2] photocycloaddition of certain compounds to construct the bicyclo[2.1.1]hexane core .
- Results or Outcomes: The total synthesis of cyclobutane-containing natural products is successfully achieved .
安全和危害
The safety information for 2-Phenylcyclobutanone includes several hazard statements: H302, H315, H319, H335 . These codes correspond to specific hazards, such as harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335) .
属性
IUPAC Name |
2-phenylcyclobutan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O/c11-10-7-6-9(10)8-4-2-1-3-5-8/h1-5,9H,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJFZFQHWYGJPQD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C1C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90466792 | |
| Record name | 2-phenylcyclobutanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90466792 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Phenylcyclobutanone | |
CAS RN |
42436-86-2 | |
| Record name | 2-phenylcyclobutanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90466792 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



